Boc-Gln(Xan)-OH
Description
Enhancement of Solubility in Organic Solvents
The solubility of amino acid derivatives in organic solvents is a critical factor for their successful application in synthetic chemistry, influencing reaction rates, yields, and purification efficiency. While specific quantitative data detailing the solubility of this compound across a broad spectrum of organic solvents is not extensively documented in readily available literature, general laboratory practices for preparing stock solutions of such amino acid derivatives involve selecting appropriate solvents and employing techniques like gentle heating (e.g., to 37°C) or sonication to enhance dissolution. glpbio.com Studies on related N-protected glutamine derivatives have utilized methanol-d4 (B120146) for solubility and stability assessments, suggesting its potential utility as a solvent. scienceopen.com The presence of the Boc group and the xanthyl moiety are expected to modify the polarity and intermolecular interactions of L-glutamine, thereby influencing its solubility profile in various organic media commonly used in peptide synthesis, such as dimethylformamide (DMF), dichloromethane (B109758) (DCM), or N-methyl-2-pyrrolidone (NMP).
Overview of Research Trajectories Involving this compound
This compound is primarily recognized for its role as a protected amino acid derivative in advanced chemical synthesis, particularly within the field of peptide synthesis. medchemexpress.eumedchemexpress.com Its utility is underscored by its application in the construction of peptides designed to elicit specific antigenic responses, positioning it as a valuable building block in the development of immunologically relevant molecules. medchemexpress.eumedchemexpress.commedchemexpress.com Research trajectories involving this compound therefore often align with the development of novel peptides for applications in immunology, diagnostics, or therapeutics where specific antigenicity is a key requirement. The compound's availability from major chemical suppliers, such as MedChemExpress and Bachem, further indicates its established use in research laboratories and its importance as a reagent for peptide synthesis. scienceopen.commedchemexpress.eumedchemexpress.com While the specific research findings are often embedded within broader studies on peptide synthesis and antigen discovery, the compound's consistent presence in chemical catalogs points to its ongoing utility in these specialized areas of chemical research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-(9H-xanthen-9-ylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O6/c1-23(2,3)31-22(29)24-16(21(27)28)12-13-19(26)25-20-14-8-4-6-10-17(14)30-18-11-7-5-9-15(18)20/h4-11,16,20H,12-13H2,1-3H3,(H,24,29)(H,25,26)(H,27,28)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIIDGIJEPOSLL-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00579120 | |
| Record name | N~2~-(tert-Butoxycarbonyl)-N-9H-xanthen-9-yl-L-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00579120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55260-24-7 | |
| Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N-9H-xanthen-9-yl-L-glutamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55260-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N~2~-(tert-Butoxycarbonyl)-N-9H-xanthen-9-yl-L-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00579120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Chemical Transformations of Boc Gln Xan Oh
Synthesis of Boc-Gln(Xan)-OH Precursors
The preparation of this compound typically involves a sequential protection strategy, ensuring that the alpha-amino group and the side-chain amide are selectively masked.
Introduction of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is a common and effective temporary protecting group for the alpha-amino function of amino acids in SPPS. Its introduction is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base. This reaction is a nucleophilic acyl substitution where the amino group of the amino acid acts as the nucleophile libretexts.org. The Boc group is stable under alkaline conditions and can be readily removed under mild acidic conditions, such as treatment with trifluoroacetic acid (TFA) thermofisher.com. This selective deprotection allows for the sequential addition of amino acids during peptide chain elongation.
Introduction of the Xan Protecting Group
The xanthyl (Xan) group is employed to protect the amide side chain of glutamine. This protection is crucial because the amide nitrogen can participate in side reactions, such as dehydration to form a nitrile, particularly during carbodiimide-mediated coupling steps peptide.compeptide.comnih.gov. The xanthyl group is introduced onto the glutamine side chain, often after the Boc group has been installed on the alpha-amino terminus google.comuonbi.ac.ke. The xanthyl group is acid-labile and is typically removed under acidic conditions, often concurrently with the Boc group during the final cleavage or deprotection steps peptide.compeptide.com. Its presence improves the solubility of the glutamine derivative in common peptide synthesis solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) peptide.com.
Integration of this compound in Solid-Phase Peptide Synthesis (SPPS)
This compound is a valuable building block in Boc-based SPPS strategies. The Boc strategy, while historically significant, has largely been complemented by Fmoc chemistry, but it remains relevant for specific applications and established protocols sigmaaldrich.comiris-biotech.dealtabioscience.com. In Boc SPPS, the peptide chain is assembled on a solid support, with each amino acid added sequentially after deprotection of the N-terminal Boc group nih.goviris-biotech.dewikipedia.org.
Coupling Reagents and Conditions in Boc SPPS
The efficiency of peptide bond formation in Boc SPPS relies heavily on the choice of coupling reagents and optimized reaction conditions.
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are widely used to activate the carboxyl group of the incoming amino acid, enabling it to react with the free amino group on the resin-bound peptide nih.govwikipedia.orgthieme-connect.debachem.com. These reagents facilitate the formation of an active ester or anhydride (B1165640) intermediate. However, carbodiimide-mediated couplings can be prone to side reactions, including racemization and the dehydration of glutamine and asparagine side chains peptide.comnih.govthieme-connect.debachem.com.
To mitigate these issues, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often employed. These additives accelerate the coupling reaction, suppress racemization, and importantly, inhibit the dehydration of the carboxamide side chains of Asn and Gln peptide.comnih.govbachem.com. The use of this compound, with its protected side chain, further minimizes the risk of dehydration during activation and coupling steps peptide.compeptide.com. Other activation methods, such as using pre-formed active esters (e.g., OPfp esters) or phosphonium/aminium salts (e.g., HBTU, HATU), also offer efficient coupling with reduced racemization bachem.comchempep.comsigmaaldrich.comrsc.org.
Optimizing reaction times and temperatures is critical for achieving high coupling yields and minimizing side reactions in Boc SPPS. Typical coupling reactions for Boc-protected amino acids are often carried out at room temperature for periods ranging from 30 minutes to several hours, depending on the specific amino acid, coupling reagent, and potential for aggregation rsc.orgpeptide.com. For challenging couplings, double coupling (repeating the coupling step) or longer reaction times may be employed sigmaaldrich.compeptide.com. While lower temperatures generally help suppress racemization, some modern protocols utilize elevated temperatures in conjunction with specific coupling reagents to accelerate reactions, particularly in automated synthesis amazonaws.com. The deprotection of the Boc group is typically performed using a solution of TFA in dichloromethane (B109758) (DCM), often for 5-25 minutes, with scavengers added if sensitive residues like Trp, Cys, or Met are present peptide.comchempep.com.
Compound List
This compound : N-alpha-tert-butyloxycarbonyl-N-delta-xanthyl-L-glutamine.
Boc : tert-butyloxycarbonyl.
Xan : Xanthyl.
Gln : Glutamine.
OH : Hydroxyl group (indicating the free carboxylic acid).
SPPS : Solid-Phase Peptide Synthesis.
TFA : Trifluoroacetic Acid.
DCC : N,N'-Dicyclohexylcarbodiimide.
DIC : N,N'-Diisopropylcarbodiimide.
HOBt : 1-Hydroxybenzotriazole.
HOAt : 1-Hydroxy-7-azabenzotriazole.
DMF : N,N-Dimethylformamide.
NMP : N-Methyl-2-pyrrolidone.
DCM : Dichloromethane.
HBTU : 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate.
HATU : 2-(7-Aza-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate.
Trt : Trityl.
Bzl : Benzyl.
tBu : tert-Butyl.
Orthogonal Protection Schemes Employing this compound
Selective Derivatization Strategies
This compound: A Key Building Block for Selective Peptide Modifications
Nα-tert-Butoxycarbonyl-Nδ-xanthyl-L-glutamine, commonly abbreviated as this compound, is a crucial derivative of glutamine employed extensively in Boc solid-phase peptide synthesis (SPPS) peptide.comiris-biotech.deiris-biotech.de. Its significance lies in the strategic protection of the glutamine side chain's amide nitrogen with a xanthyl (Xan) group. This protection is vital for preventing side reactions during peptide coupling, particularly the dehydration of the amide to a nitrile, which can occur with carbodiimide (B86325) reagents, especially in the synthesis of longer peptides peptide.compeptide.com. The xanthyl group offers improved solubility for the glutamine derivative and is acid-labile, allowing for its removal under acidic conditions peptide.com.
Mechanism of Protection and Deprotection
The xanthyl group serves as a temporary protecting group for the amide functionality of glutamine. In the context of Boc SPPS, the Nα-Boc group is typically removed using trifluoroacetic acid (TFA) iris-biotech.deug.edu.pl. Crucially, the xanthyl group is also acid-labile and is often removed concurrently with the Nα-Boc group during the TFA treatment step for subsequent coupling peptide.comug.edu.plpeptide.com. This simultaneous deprotection simplifies the synthetic process, as the side-chain protection is primarily needed during the activation and coupling of the glutamine residue itself peptide.com. The removal of the xanthyl group after the glutamine residue has been incorporated into the peptide chain is therefore not a critical step peptide.com.
Selective Derivatization and Orthogonality
The use of this compound is a prime example of selective derivatization in peptide synthesis. The xanthyl group provides a means to differentiate the reactivity of the glutamine side chain from other functional groups that may be present in amino acids or the growing peptide chain. While the Boc strategy generally relies on acid-labile protecting groups, the xanthyl group's acid lability aligns with this, ensuring its removal during standard deprotection steps iris-biotech.deug.edu.pl.
Compared to the Fmoc (9-fluorenylmethyloxycarbonyl) strategy, which often utilizes trityl (Trt) for glutamine side-chain protection, the Boc/Xan combination offers a distinct set of orthogonal properties iris-biotech.deiris-biotech.de. The Fmoc group is base-labile (removed by piperidine), while its side-chain protecting groups (like Trt) are typically acid-labile iris-biotech.de. In contrast, the Boc group is acid-labile, and when paired with the xanthyl group, both are removed under acidic conditions. This difference in deprotection mechanisms is fundamental to achieving orthogonality in complex peptide synthesis, allowing for selective manipulation of different parts of the molecule iris-biotech.dewiley-vch.de.
Research Findings on Xanthyl Protection
Research indicates that the xanthyl group is a well-established protecting group for asparagine and glutamine in peptide synthesis, particularly within the Boc strategy iris-biotech.depeptide.compeptide.comrsc.org. Its acid lability allows for removal with reagents like 50% TFA in dichloromethane peptide.com. Studies have also explored its use in conjunction with other protecting groups, highlighting its compatibility within established synthetic protocols rsc.orgbeilstein-journals.org. For instance, in a comparison of Boc and Fmoc strategies, this compound is listed alongside Fmoc-Gln(Trt)-OH, underscoring their parallel roles in different protection schemes iris-biotech.deiris-biotech.de.
Table 1: Common Protecting Group Pairs in SPPS
This table illustrates typical side-chain protecting groups used in conjunction with Boc and Fmoc strategies for various amino acids, highlighting the paired use of xanthyl with Boc for glutamine.
| Amino Acid | Boc SPPS Protecting Group | Fmoc SPPS Protecting Group |
| Asparagine | Boc-Asn(Xan)-OH | Fmoc-Asn(Trt)-OH |
| Glutamine | This compound | Fmoc-Gln(Trt)-OH |
| Aspartic Acid | Boc-Asp(OBzl)-OH | Fmoc-Asp(OtBu)-OH |
| Glutamic Acid | Boc-Glu(OBzl)-OH | Fmoc-Glu(OtBu)-OH |
| Cysteine | Boc-Cys(Acm)-OH | Fmoc-Cys(Trt)-OH |
| Histidine | Boc-His(Dnp)-OH | Fmoc-His(Trt)-OH |
| Lysine (B10760008) | Boc-Lys(Cbz)-OH | Fmoc-Lys(Boc)-OH |
| Serine | Boc-Ser(Bzl)-OH | Fmoc-Ser(tBu)-OH |
| Threonine | Boc-Thr(Bzl)-OH | Fmoc-Thr(tBu)-OH |
| Tyrosine | Boc-Tyr(Bzl)-OH | Fmoc-Tyr(tBu)-OH |
Source: Adapted from iris-biotech.deiris-biotech.de
The selective derivatization offered by this compound is fundamental to the precise construction of peptides, enabling chemists to control the reactivity of the glutamine side chain and ensure the fidelity of the synthetic process.
Compound List
this compound (Nα-tert-Butoxycarbonyl-Nδ-xanthyl-L-glutamine)
Deprotection Strategies and Mechanisms Associated with Boc Gln Xan Oh
Cleavage of the Boc Protecting Group
The removal of the Nα-Boc group is a routine step in Boc-SPPS, performed after each coupling cycle to deprotect the amine for the subsequent amino acid addition. peptide.com This process relies on the acid-lability of the Boc group, which is designed to be removed under conditions that leave the more robust side-chain protecting groups and the resin linkage intact until the final cleavage step. google.comnih.gov
The deprotection of the Boc group is typically accomplished using a moderately strong acid, most commonly trifluoroacetic acid (TFA). google.comtotal-synthesis.comwikipedia.org The reaction is often carried out in a solvent like dichloromethane (B109758) (DCM). wikipedia.orgjk-sci.com
The mechanism proceeds via an SN1-type reaction. nih.gov The initial step involves the protonation of the carbonyl oxygen of the Boc group by the acid (e.g., TFA). total-synthesis.comjk-sci.com This protonation makes the carbonyl carbon more electrophilic, facilitating the cleavage of the tert-butyl-oxygen bond. This cleavage results in the formation of a highly stable tertiary carbocation, the tert-butyl cation, and a carbamic acid intermediate. total-synthesis.comwikipedia.org The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide and the free α-amine, now in its protonated form as a TFA salt. total-synthesis.comjk-sci.com The other product, the tert-butyl cation, subsequently deprotonates to form the volatile gas isobutene. total-synthesis.com
Protonation: The acid protonates the Boc group's carbonyl oxygen.
Fragmentation: The protonated group fragments, yielding a tert-butyl cation and carbamic acid. total-synthesis.com
Decarboxylation: The carbamic acid decomposes into the free amine and carbon dioxide. total-synthesis.comwikipedia.org
This acid-catalyzed removal is efficient and generally proceeds to completion under standard conditions, such as treatment with 50% TFA in DCM for approximately 15 to 30 minutes. chempep.compeptide.com
A significant complication during Boc deprotection is the generation of the highly reactive tert-butyl cation. total-synthesis.comwikipedia.org This electrophilic species can attack nucleophilic side chains of certain amino acid residues within the peptide sequence, a side reaction known as tert-butylation. nih.govnih.gov Amino acids particularly susceptible to this modification include tryptophan, methionine, and cysteine. total-synthesis.comnih.gov
To mitigate this and other potential side reactions, "scavengers" are added to the deprotection solution. researchgate.netwikipedia.org Scavengers are nucleophilic compounds that are more reactive towards the carbocations than the amino acid side chains. They effectively trap these reactive intermediates, preventing the undesired modification of the peptide. researchgate.nettotal-synthesis.com
Commonly used scavengers in Boc deprotection include:
Anisole or Thioanisole: These compounds act as effective traps for the tert-butyl cation. total-synthesis.comwikipedia.org Thioanisole is also beneficial in preventing the modification of tryptophan residues. peptide.com
1,2-Ethanedithiol (EDT): EDT is a particularly good scavenger for tert-butyl cations and helps in the removal of other protecting groups, such as the trityl group from cysteine. sigmaaldrich.com
Triisopropylsilane (B1312306) (TIS): TIS is an efficient cation scavenger, particularly for trityl cations, and is often included in cleavage cocktails. nih.govsigmaaldrich.com
Water: Can act as a scavenger but its concentration must be carefully controlled.
The choice and combination of scavengers, often referred to as a "scavenger cocktail," depend on the amino acid composition of the peptide being synthesized. nih.govsigmaaldrich.com For peptides containing sensitive residues like Cys, Met, or Trp, the inclusion of a scavenger such as dithiothreitol (B142953) (DTE) in the TFA/DCM solution is highly recommended. peptide.comchempep.com
Cleavage of the Xan Protecting Group
The xanthenyl (Xan) group is employed to protect the side-chain amide of glutamine (and asparagine) to prevent dehydration and subsequent nitrile formation during the activation step of peptide coupling. peptide.compeptide.com Like the Boc group, the Xan group is designed to be labile to acid.
The Xan protecting group is readily cleaved under acidic conditions, similar to those used for Boc removal. peptide.compeptide.com Strong acids like TFA are effective in removing the Xan group. peptide.comthieme-connect.de The mechanism also involves the formation of a carbocation, in this case, a xanthenyl cation. The addition of a scavenger, specifically triisopropylsilane (TIS), is recommended during the cleavage of the Xan group to effectively trap this xanthenyl cation and prevent side reactions. thieme-connect.de
A key feature of the Boc-Gln(Xan)-OH derivative in Boc-SPPS is that the Xan group is typically removed simultaneously with the Nα-Boc group during the routine deprotection steps. peptide.compeptide.com The standard conditions for Boc removal, such as 50% TFA in DCM, are sufficient to cleave the Xan group as well. peptide.com This means that after the Gln(Xan) residue is coupled to the growing peptide chain, the subsequent Boc deprotection step also liberates the glutamine side-chain amide. peptide.com While this removes the side-chain protection for the remainder of the synthesis, the primary need for the Xan group is during the activation and coupling of the glutamine residue itself to prevent side reactions. peptide.com
Comparative Analysis of Deprotection Conditions
The deprotection of this compound involves the removal of two distinct, yet acid-labile, protecting groups. The conditions can be tailored for either selective or simultaneous cleavage, although in standard Boc-SPPS, the latter is the norm.
| Protecting Group | Reagent | Conditions | Purpose | Scavengers Needed |
| Boc | Trifluoroacetic Acid (TFA) | Typically 50% TFA in DCM, 15-30 min, room temp. chempep.compeptide.com | Routine Nα-deprotection during SPPS | Yes, especially for sensitive residues (e.g., Trp, Met, Cys). total-synthesis.comnih.gov Common scavengers include thioanisole, EDT, TIS. wikipedia.orgsigmaaldrich.com |
| Xan | Trifluoroacetic Acid (TFA) | Cleaved by standard Boc deprotection conditions (e.g., 50% TFA). peptide.com | Side-chain deprotection | Yes, TIS is recommended to trap the xanthenyl cation. thieme-connect.de |
| Boc & Xan | Trifluoroacetic Acid (TFA) | 50% TFA in DCM, ~30 min, room temp. peptide.com | Concurrent deprotection in standard Boc-SPPS cycle | Yes, a scavenger cocktail (e.g., TIS) is crucial to prevent side reactions from both tert-butyl and xanthenyl cations. sigmaaldrich.comthieme-connect.de |
| Final Cleavage | Hydrogen Fluoride (B91410) (HF) | Liquid HF, often with scavengers like anisole, ~1 hr, 0°C. nih.govchempep.com | Cleavage from resin and removal of all remaining side-chain protecting groups. | Yes, a scavenger cocktail (e.g., anisole, p-cresol) is indispensable. researchgate.netchempep.com |
Table 1: Comparative Deprotection Conditions for this compound
The standard protocol in Boc-SPPS involves the repetitive use of TFA for Nα-deprotection after each coupling. chempep.com For a peptide containing Gln(Xan), this means the Xan group is removed after its incorporation, and the glutamine side chain remains unprotected for the rest of the synthesis. This is generally not considered problematic. peptide.comug.edu.pl
The final step of the synthesis, however, involves a global deprotection and cleavage from the resin support. This is typically achieved with a much stronger acid, such as anhydrous hydrogen fluoride (HF). researchgate.netnih.gov This step removes all remaining acid-labile side-chain protecting groups (like Bzl ethers/esters) and cleaves the peptide from the resin. nih.gov The use of scavengers is absolutely critical during this highly reactive process to ensure the integrity of the final peptide. researchgate.netchempep.com
Differentiation from Fmoc-Based Chemistry
The two predominant strategies in solid-phase peptide synthesis are Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. iris-biotech.de These approaches differ primarily in the type of protecting group used for the α-amino group of the amino acids and, consequently, the conditions required for their removal.
This compound is integral to the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. iris-biotech.de In this method, the N-terminal Boc group is labile to acid, typically being removed by treatment with trifluoroacetic acid (TFA). fiveable.me The xanthyl (Xan) group protecting the side-chain amide of glutamine is also acid-labile and is often removed concurrently with the N-terminal Boc group during the TFA deprotection step. peptide.comug.edu.pl This is a key point of differentiation from Fmoc chemistry.
In contrast, Fmoc-based strategies utilize the base-labile Fmoc group for N-terminal protection, which is typically removed with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). iris-biotech.de For side-chain protection of glutamine in Fmoc chemistry, the trityl (Trt) group is commonly employed, as seen in Fmoc-Gln(Trt)-OH. iris-biotech.depeptide.compeptide.com The Trt group is acid-labile and is cleaved during the final resin cleavage and global deprotection step, usually with a strong acid cocktail containing TFA. peptide.com
The fundamental difference lies in the orthogonality of the protection schemes. In Fmoc chemistry, the N-terminal deprotection (base-labile) and the side-chain deprotection/resin cleavage (acid-labile) are truly orthogonal. iris-biotech.de In the Boc strategy, both the N-terminal Boc group and the side-chain protecting groups like Xan are sensitive to acid, which necessitates a careful selection of acid strengths to achieve selective deprotection. iris-biotech.de The Xan group on this compound is designed to be removed under the same acidic conditions used for N-terminal Boc deprotection. peptide.com
A primary advantage of using the Xan protecting group for the glutamine side chain in Boc chemistry is the prevention of dehydration of the amide group during the activation step with carbodiimide (B86325) reagents. peptide.com This protection is most critical during the coupling of the glutamine residue itself. The fact that the Xan group is removed along with the subsequent N-terminal Boc deprotection is generally not considered a significant issue. peptide.com
| Feature | This compound Chemistry | Fmoc-Gln(Trt)-OH Chemistry |
| N-Terminal Protecting Group | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |
| N-Terminal Deprotection | Acid-labile (e.g., TFA) fiveable.me | Base-labile (e.g., piperidine) iris-biotech.de |
| Side-Chain Protecting Group | Xan (Xanthyl) peptide.com | Trt (Trityl) peptide.com |
| Side-Chain Deprotection | Acid-labile (concurrent with Boc removal) peptide.com | Acid-labile (during final cleavage) peptide.com |
| Orthogonality | Partial (both groups are acid-sensitive) iris-biotech.de | High (base and acid-labile groups) iris-biotech.de |
Considerations for Peptide Integrity and Purity
The deprotection steps in peptide synthesis are critical junctures where the integrity and purity of the final peptide can be compromised. The use of this compound and its associated deprotection strategy requires careful consideration of several factors to ensure a high-quality product.
A significant concern during the synthesis of peptides containing glutamine is the potential for the side-chain amide to undergo cyclization to form a pyroglutamyl (pGlu) residue at the N-terminus. This side reaction can occur under the acidic conditions used for deprotection. nih.gov To mitigate this, specific washing protocols, such as using dichloromethane (DCM) instead of DMF before and after the TFA deprotection of this compound, have been developed. nih.gov
Furthermore, the cleavage of the Xan group generates a xanthyl cation, which can lead to side reactions if not properly managed. The use of scavengers in the deprotection cocktail is essential to trap these reactive species and prevent them from modifying sensitive amino acid residues within the peptide chain. thieme-connect.de
The repeated acid treatment for Boc group removal throughout the synthesis can also lead to the gradual cleavage of acid-sensitive side-chain protecting groups on other amino acids in the sequence, potentially leading to undesired side reactions and a heterogeneous final product. While the Xan group is designed to be labile, the stability of other protecting groups must be compatible with the repeated TFA treatments.
Analytical Characterization Techniques in Research of Boc Gln Xan Oh and Its Derivatives
Spectroscopic Methods in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to obtain detailed information about the structure of Boc-Gln(Xan)-OH. Both ¹H and ¹³C NMR are utilized to map the carbon and proton environments within the molecule, confirming the presence and connectivity of the Boc, glutamine, and xanthyl moieties.
While a publicly available, fully assigned spectrum for this compound is not readily found in the literature, the expected chemical shifts can be predicted based on the analysis of its constituent parts and similar protected amino acids.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the glutamine backbone, the tert-butyl group of the Boc protector, and the aromatic protons of the xanthyl group.
¹³C NMR: The carbon NMR spectrum provides complementary information, showing characteristic signals for the carbonyl carbons of the carboxylic acid, the Boc group, and the side-chain amide. The carbons of the tert-butyl group and the aromatic xanthyl group will also have distinct chemical shifts. An article in the journal Molecules reports on the use of ¹³C NMR to study the interactions of various Boc-protected amino acids, providing a basis for the expected chemical shift ranges.
Below is an interactive table summarizing the predicted ¹H and ¹³C NMR chemical shifts for the key structural components of this compound.
| Group | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Glutamine | α-CH | ~4.0-4.5 | ~53-57 |
| β-CH₂ | ~1.9-2.3 | ~27-32 | |
| γ-CH₂ | ~2.3-2.6 | ~30-35 | |
| Boc Group | C(CH₃)₃ | ~1.4 | ~28 |
| C=O | - | ~155 | |
| C(CH₃)₃ | - | ~80 | |
| Xanthyl Group | Aromatic CH | ~7.0-7.5 | ~115-140 |
| Bridgehead CH | ~5.0-5.5 | ~35-40 | |
| Carboxyl Group | COOH | ~10-12 (broad) | ~170-175 |
| Side-chain Amide | NH | ~7.5-8.5 | - |
| C=O | - | ~172-176 |
Note: Predicted values are based on typical chemical shifts for the respective functional groups and may vary depending on the solvent and other experimental conditions.
Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule. The IR spectrum of this compound is expected to display characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the amide and urethane (B1682113), and the strong C=O stretches of the carboxylic acid, urethane (Boc group), and the side-chain amide.
Based on established ranges for these functional groups, the following table outlines the expected characteristic IR absorption bands.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong |
| C=O stretch | 1700-1725 | Strong | |
| Amide (Side Chain) & Urethane (Boc) | N-H stretch | 3200-3500 | Medium |
| C=O stretch (Amide I) | 1630-1690 | Strong | |
| C=O stretch (Urethane) | 1680-1720 | Strong | |
| Alkyl Groups | C-H stretch | 2850-3000 | Medium-Strong |
| Aromatic (Xanthyl) | C=C stretch | 1450-1600 | Medium-Weak |
| C-H stretch | 3000-3100 | Weak |
Note: These are general ranges and the exact peak positions can be influenced by the molecular environment and hydrogen bonding.
Mass spectrometry (MS) is a vital analytical tool for determining the molecular weight and confirming the elemental composition of this compound. It is also instrumental in the analysis of peptides synthesized using this derivative.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, offering unambiguous confirmation of its identity. The theoretical exact mass can be calculated from its molecular formula, C₂₃H₂₆N₂O₆.
Calculated Exact Mass of this compound:
| Formula | Calculated Monoisotopic Mass |
| C₂₃H₂₆N₂O₆ | 426.1791 Da |
Experimental determination of the molecular mass via HRMS would be expected to yield a value that is within a few parts per million (ppm) of this theoretical value, thus confirming the elemental composition.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is crucial for both assessing the purity of this compound and for the characterization of peptides that incorporate the Gln(Xan) residue.
For purity assessment, an LC-MS analysis of a this compound sample would ideally show a single major peak in the chromatogram with a corresponding mass spectrum that confirms the molecular weight of the compound. The presence of other peaks would indicate impurities.
In the context of peptide analysis, LC-MS is used to verify the correct incorporation of the Gln(Xan) residue into a peptide sequence. After solid-phase peptide synthesis, the crude peptide is typically analyzed by LC-MS. The resulting chromatogram indicates the purity of the synthesized peptide, and the mass spectrum of the main peak should correspond to the expected molecular weight of the target peptide containing the Gln(Xan) residue. Further fragmentation in tandem MS (MS/MS) experiments can be used to sequence the peptide and confirm the location of the Gln(Xan) residue.
Mass Spectrometry (MS) Applications
Chromatographic Techniques for Purity and Separation Studies
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are the gold standard for assessing the purity of this compound and for the purification and analysis of peptides synthesized from it.
Purity is typically determined by reverse-phase HPLC (RP-HPLC), where the sample is passed through a column with a nonpolar stationary phase. A polar mobile phase is used to elute the compounds, and the retention time is a characteristic of the compound's polarity. A pure sample of this compound should ideally produce a single, sharp peak in the HPLC chromatogram. The purity is often quantified by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks in the chromatogram. Purity levels for commercially available this compound are typically expected to be high, often exceeding 98%.
The conditions for an HPLC analysis, including the type of column, mobile phase composition, and gradient, would be optimized to achieve the best separation of this compound from any potential impurities.
Compound Names
| Abbreviation/Name | Full Chemical Name |
| This compound | N-tert-Butoxycarbonyl-N'-xanthyl-L-glutamine |
| Boc | tert-Butoxycarbonyl |
| Xan | Xanthyl |
| Gln | Glutamine |
| NMR | Nuclear Magnetic Resonance |
| IR | Infrared |
| MS | Mass Spectrometry |
| HRMS | High-Resolution Mass Spectrometry |
| LC-MS | Liquid Chromatography-Mass Spectrometry |
| HPLC | High-Performance Liquid Chromatography |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. In the context of this compound and its derivatives, HPLC is primarily used to assess the purity of the compound. The separation is typically achieved using a reversed-phase column, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.
The principle of separation in reversed-phase HPLC is based on the differential partitioning of the analyte between the stationary and mobile phases. More nonpolar compounds, like this compound with its bulky protecting groups, will have a stronger interaction with the nonpolar stationary phase and thus will be retained longer on the column, resulting in a longer retention time. Conversely, more polar impurities will elute earlier.
A typical HPLC system for the analysis of this compound would consist of a C18 column as the stationary phase. The mobile phase is often a gradient of an aqueous component (commonly water with an acid modifier like trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The use of a gradient, where the concentration of the organic solvent is increased over time, allows for the efficient elution of compounds with a wide range of polarities. Detection is commonly performed using a UV detector, as the aromatic xanthyl group in this compound absorbs UV light.
| Parameter | Typical Conditions |
| Stationary Phase | C18 silica (B1680970) gel (reversed-phase) |
| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% TFA |
| Gradient | Linear gradient from 20% B to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | Ambient |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis of samples. It is often employed to monitor the progress of chemical reactions, identify compounds in a mixture, and assess the purity of a substance. For this compound, TLC is a valuable tool for quickly checking the presence of the starting materials, the formation of the product, and the presence of any byproducts during its synthesis and purification.
In TLC, a thin layer of adsorbent material, typically silica gel, is coated onto a flat carrier such as a glass plate or aluminum foil, which serves as the stationary phase. The sample is spotted onto the plate, which is then placed in a sealed chamber containing a solvent or a mixture of solvents (the mobile phase). The mobile phase moves up the plate by capillary action, and the components of the sample mixture are separated based on their differential affinity for the stationary and mobile phases.
The separation is quantified by the retardation factor (Rf), which is the ratio of the distance traveled by the analyte to the distance traveled by the solvent front. The Rf value is dependent on the nature of the analyte, the stationary phase, and the mobile phase. For this compound, a relatively nonpolar compound, a mobile phase consisting of a mixture of a nonpolar solvent like chloroform (B151607) or dichloromethane (B109758) and a more polar solvent like methanol is typically used. The ratio of these solvents can be adjusted to achieve optimal separation.
Visualization of the separated spots on the TLC plate can be achieved by various methods. Since this compound contains a UV-active xanthyl group, it can be visualized under a UV lamp. Alternatively, a chemical stain such as ninhydrin (B49086) can be used. Although ninhydrin is typically used for detecting free amines, it can also visualize Boc-protected amino acids after heating, which causes the cleavage of the Boc group. blogspot.com
| Parameter | Typical Conditions |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Chloroform:Methanol (9:1, v/v) |
| Visualization | UV light (254 nm) or Ninhydrin stain with heating |
| Chamber | Saturated with the mobile phase |
Advanced Chiral Analysis
The biological activity of peptides is highly dependent on the stereochemistry of their constituent amino acids. Therefore, ensuring the enantiomeric purity of the amino acid derivatives used in peptide synthesis is of paramount importance. Advanced chiral analysis techniques are employed to separate and quantify the enantiomers of this compound, ensuring that only the desired L- or D-enantiomer is used.
Application in Enantiomeric Separation and Purity Determination
Chiral High-Performance Liquid Chromatography (chiral HPLC) is the most widely used technique for the enantiomeric separation and purity determination of chiral compounds like this compound. who.int This technique utilizes a chiral stationary phase (CSP) that can interact differently with the two enantiomers, leading to their separation.
The selection of the appropriate CSP is crucial for achieving successful enantiomeric separation. For N-protected amino acids, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic antibiotic-based CSPs (e.g., teicoplanin or vancomycin) have proven to be very effective. The separation mechanism involves the formation of transient diastereomeric complexes between the chiral selector of the CSP and the enantiomers of the analyte. These interactions can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, which differ in energy for the two enantiomers, resulting in different retention times.
For the chiral analysis of a compound like this compound, a reversed-phase method is often employed. The mobile phase typically consists of a mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer. The precise composition of the mobile phase can be optimized to achieve the best resolution between the enantiomers. The following table provides representative conditions for the chiral separation of Boc-glutamine, which can serve as a starting point for the analysis of this compound.
| Parameter | Example Conditions for Boc-Glutamine Enantioseparation |
| Stationary Phase | (R,R) P-CAP (Chiral Polymer) |
| Mobile Phase | Acetonitrile/Methanol/Ammonium Acetate (70/30/20mM, v/v/c) |
| Flow Rate | 1.0 mL/min |
| Detection | UV |
| Temperature | 25°C |
| Retention Times | L-enantiomer: 8.18 min, D-enantiomer: 8.84 min |
Research Applications and Functionalization of Peptides Synthesized with Boc Gln Xan Oh
Synthesis of Complex Peptides and Polypeptides
The synthesis of long and complex peptide sequences is often challenging due to cumulative errors, side reactions, and aggregation. The use of Boc-Gln(Xan)-OH is instrumental in mitigating some of these challenges, particularly those associated with the incorporation of glutamine residues. The prevention of pyroglutamyl formation ensures the integrity of the final peptide sequence, which is crucial for its biological activity. nbinno.com The improved solubility also facilitates more efficient coupling reactions, leading to higher yields and purity of the target peptide. nbinno.com This is particularly important in the synthesis of polypeptides and small proteins where multiple glutamine residues may be present.
This compound is utilized in the synthesis of peptides designed to elicit an immune response, known as antigenic peptides. medchemexpress.com These peptides are often fragments of viral or bacterial proteins and are used in vaccine development and immunological research. The accurate synthesis of these peptides is paramount, as even minor changes in the amino acid sequence can alter their immunogenic properties. The use of this compound ensures the correct incorporation of glutamine without the formation of pyroglutamyl-containing impurities that could lead to a diminished or altered immune response. For instance, in the development of synthetic vaccines, peptides corresponding to specific epitopes of a pathogen are synthesized. The fidelity of this synthesis, supported by reagents like this compound, is critical for the resulting peptide to be recognized by the immune system and generate a protective response. A notable application is in the construction of Multiple Antigenic Peptide (MAP) systems, where branched peptide antigens are synthesized on a lysine (B10760008) core to create a macromolecule with a high density of antigenic sites, enhancing immunogenicity. pnas.org
The precise synthesis of peptides is fundamental for studying their biological functions. This compound is a key component in the synthesis of a wide array of bioactive peptides, including hormones, neuropeptides, and enzyme inhibitors. For example, in the synthesis of analogs of HIV-1 protease inhibitors, where the peptide-like scaffold is crucial for binding to the enzyme's active site, the integrity of each amino acid residue is critical for therapeutic efficacy. nih.govuniroma1.it The prevention of side reactions afforded by this compound ensures that the synthesized peptides have the correct structure to interact with their biological targets.
Another area of research is the synthesis of conotoxins, a class of neurotoxic peptides from marine cone snails, which are valuable tools for studying ion channels and receptors. nih.gov The presence of multiple disulfide bonds and complex sequences in conotoxins makes their chemical synthesis challenging. The use of robust protecting group strategies, including the use of this compound for glutamine residues, is essential for their successful synthesis and subsequent use in neuroscience research.
| Peptide Class | Research Area | Role of this compound |
| Antigenic Peptides | Immunology, Vaccine Development | Ensures sequence fidelity for proper immune recognition. medchemexpress.compnas.org |
| Enzyme Inhibitors | Drug Discovery (e.g., HIV) | Maintains the structural integrity required for active site binding. nih.govuniroma1.it |
| Neuropeptides | Neuroscience | Enables the synthesis of complex structures for studying neuronal signaling. |
| Peptide Hormones | Endocrinology | Guarantees the correct sequence for proper receptor binding and signaling. |
| Conotoxins | Pharmacology, Neuroscience | Facilitates the synthesis of complex, disulfide-rich peptides for ion channel studies. nih.gov |
Role in Natural Product Synthesis
While many complex natural products are peptides or contain peptide fragments, their synthesis often requires a meticulous selection of protecting groups to avoid side reactions and ensure high yields. The principles of side-chain protection for glutamine are universally applicable in both solid-phase and solution-phase synthesis of such molecules. Although direct literature examples detailing the use of this compound in the total synthesis of a natural product can be sparse, the analogous Fmoc-protected glutamine derivative, Fmoc-Gln(Trt)-OH, which serves the same purpose of preventing pyroglutamyl formation in Fmoc-based SPPS, has been documented in the synthesis of complex natural products. The underlying chemical challenge and the solution provided by the side-chain protection are identical, making the role of this compound in Boc-based syntheses of natural products directly comparable. The prevention of unwanted cyclization of the glutamine side chain is critical to maintaining the correct linear sequence before any intended macrocyclization or further modification steps in the synthesis of peptide-based natural products.
Investigational Studies on Modified Peptide Structures
The ability to create modified peptide structures is a cornerstone of modern peptide research, allowing for the enhancement of therapeutic properties and the development of novel research tools.
While the xanthyl group of a Gln(Xan) residue is typically removed during the final cleavage and deprotection step of Boc-SPPS, the presence of a protected glutamine residue in a fully assembled peptide on the resin could potentially offer a site for selective modification. However, a more common approach is the modification of the glutamine side chain after the peptide has been synthesized and the side-chain protecting groups have been removed. The primary amide of glutamine is generally unreactive, making its selective modification in the presence of other functional groups challenging. Despite this, strategies have been developed for the residue-specific modification of glutamine. These methods are crucial for introducing probes, labels, or other functionalities that can be used to study the peptide's mechanism of action, localization, or interactions.
Combinatorial peptide libraries are powerful tools for drug discovery and for identifying peptides with specific binding affinities for various targets. These libraries can consist of millions of different peptide sequences. When synthesizing such libraries using Boc-SPPS, it is essential to use protected amino acids that ensure high coupling efficiencies and minimize side reactions to maintain the diversity and quality of the library.
The inclusion of glutamine in these libraries necessitates the use of a side-chain protected derivative to prevent pyroglutamyl formation, which would otherwise lead to the contamination of the library with truncated and undesired sequences. This compound is therefore the reagent of choice for incorporating glutamine into combinatorial libraries synthesized via the Boc-SPPS strategy. For example, in the construction of positional scanning synthetic combinatorial libraries (PS-SCL) of α-conotoxin analogs, Boc chemistry was employed to assemble the peptide chains. jimcontent.com In such a synthesis, if glutamine were one of the amino acids being varied at a specific position, this compound would be used to ensure the integrity of each peptide in the library.
| Research Area | Application of this compound | Rationale |
| Post-Synthetic Modification | Synthesis of precursor peptide for subsequent modification. | Ensures a homogenous peptide population for controlled chemical modification of the deprotected glutamine side chain. |
| Combinatorial Libraries | Incorporation of glutamine into diverse peptide sequences. | Prevents side reactions, ensuring the purity and integrity of each library member. jimcontent.com |
Emerging Research Directions and Future Prospects
The field of peptide synthesis is continuously evolving, driven by the demand for more complex and pure peptides for therapeutic and research purposes. The limitations of current methodologies, particularly concerning side reactions, scalability, and environmental impact, have spurred significant research into novel protecting group strategies and greener synthetic approaches. These emerging directions promise to enhance the efficiency, sustainability, and scope of peptide synthesis, building upon the foundational role of compounds like this compound.
Development of Novel Protecting Group Strategies
The success of complex peptide synthesis hinges on the strategic use of protecting groups to temporarily mask reactive functional moieties, thereby preventing undesirable side reactions. iris-biotech.despringernature.com The development of new protecting groups is a cornerstone of advancing peptide chemistry, aiming to provide greater flexibility, higher yields, and the ability to construct more intricate peptide architectures. springernature.comresearchgate.net
A key concept in this area is "orthogonality," which refers to the use of multiple classes of protecting groups within the same synthesis that can be removed under distinct chemical conditions without affecting the others. iris-biotech.denih.gov This allows for the selective deprotection of specific functional groups, which is essential for synthesizing complex structures like branched or cyclic peptides. The classical Boc/Bzl and Fmoc/tBu strategies are primary examples of orthogonal systems. nih.govresearchgate.net
Current research is focused on expanding the toolkit of orthogonal protecting groups. jocpr.com This includes the development of groups that are labile to conditions other than the standard acid or base treatments, such as photolysis, enzymatic cleavage, or fluoride-ion-induced removal. researchgate.netresearchgate.net For challenging amino acids like glutamine and asparagine, where side-chain protection is critical, novel xanthenyl derivatives such as 2-methoxy-9H-xanthen-9-yl (2-Moxan) and 3-methoxy-9H-xanthen-9-yl (3-Moxan) have been developed and successfully used in Fmoc-based solid-phase synthesis. nih.gov Similarly, trialkoxybenzyl (Taob) groups have been introduced as improved protecting groups for asparagine and glutamine, offering good solubility and direct coupling without side reactions. google.comgoogleapis.com
The ultimate goal is to create a highly versatile and compatible set of protecting groups that allows chemists to precisely control every step of the synthesis, minimizing side reactions like racemization and maximizing the purity and yield of the final peptide. springernature.comnih.gov This ongoing innovation is crucial for facilitating the synthesis of next-generation peptide therapeutics and complex molecular probes for biological research. jocpr.com
| Protecting Group Strategy | α-Amino Protection | Side-Chain Protection | Cleavage Condition for α-Amino Group | Cleavage Condition for Side-Chain Group |
| Boc/Bzl | Boc (tert-butyloxycarbonyl) | Bzl (benzyl-based) | Moderate Acid (e.g., TFA) | Strong Acid (e.g., HF) |
| Fmoc/tBu | Fmoc (9-fluorenylmethoxycarbonyl) | tBu (tert-butyl-based) | Base (e.g., Piperidine) | Acid (e.g., TFA) |
| Novel Orthogonal Systems | Groups labile to specific enzymes, light (photolysis), or unique chemical reagents. | Groups with distinct lability profiles, allowing for multi-dimensional orthogonality. | Highly specific and mild conditions tailored to the protecting group. | Highly specific and mild conditions tailored to the protecting group. |
Green Chemistry Approaches in Peptide Synthesis
Traditional peptide synthesis, particularly solid-phase peptide synthesis (SPPS), is notorious for its significant environmental footprint. tandfonline.comadvancedchemtech.com The process typically involves the use of large excesses of reagents and hazardous solvents, such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM). tandfonline.comacs.org These solvents are often toxic, with some classified as reproductive toxins, and their extensive use for resin swelling, washing, and reaction steps generates substantial amounts of hazardous waste. tandfonline.comresearchoutreach.org
In response to growing environmental concerns and stricter regulations, the principles of green chemistry are being increasingly applied to peptide synthesis. peptide.comacs.org The primary goals are to reduce waste, replace hazardous substances with safer alternatives, and improve energy efficiency. advancedchemtech.combiomatik.com
A major focus of green peptide chemistry is the identification and implementation of more environmentally benign solvents. acs.org Researchers have investigated numerous alternatives to DMF and DCM, with promising results. nih.gov
Table of Investigated Green Solvents in Peptide Synthesis
| Solvent Name | Abbreviation | Key Characteristics |
|---|---|---|
| 2-Methyltetrahydrofuran | 2-MeTHF | A bio-based ether, considered a greener alternative to THF and DCM. acs.orgtandfonline.com |
| N-Butylpyrrolidinone | NBP | Structurally similar to NMP but is non-toxic and biodegradable. gyrosproteintechnologies.comrgdiscovery.com |
| Cyclopentyl methyl ether | CPME | An ether with low peroxide formation and favorable environmental profile. tandfonline.comnih.gov |
| Dimethyl carbonate | DMC | A low-toxicity solvent that can be derived from renewable resources. tandfonline.comnih.gov |
| Ethyl acetate | EtOAc | A common, relatively low-toxicity solvent. acs.orggyrosproteintechnologies.com |
| γ-Valerolactone | GVL | A bio-based solvent derived from biomass. nih.govtandfonline.com |
These greener solvents are evaluated based on several criteria, including their ability to swell the synthesis resin, dissolve amino acids and coupling reagents, and facilitate efficient deprotection and coupling reactions. rsc.orgrsc.org Studies have shown that solvents like 2-MeTHF and NBP can be viable replacements for DMF, sometimes achieving comparable or even better results in terms of peptide purity and yield, depending on the specific peptide sequence and synthesis conditions. acs.orgtandfonline.comrgdiscovery.com
Q & A
Basic Research Questions
Q. How can the synthesis of Boc-Gln(Xan)-OH be optimized to improve yield and purity?
- Methodology : Optimize reaction parameters (e.g., solvent polarity, temperature, catalyst type) using a fractional factorial design. Monitor progress via TLC and HPLC. Purify via recrystallization or column chromatography, with purity verified by NMR (¹H/¹³C) and mass spectrometry .
- Key Variables : Reaction time (kinetics), protecting group stability under acidic/basic conditions, and solvent compatibility with xanthyl (Xan) protection .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodology : Use ¹H NMR to confirm the Boc and Xan group integrity (e.g., tert-butyl protons at ~1.4 ppm, aromatic Xan protons at ~7.2–7.5 ppm). IR spectroscopy can validate carbonyl groups (Boc carbamate at ~1700 cm⁻¹, amide C=O at ~1650 cm⁻¹). Compare data with literature or computational predictions (DFT) .
Q. How does this compound stability vary under different storage conditions?
- Methodology : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Assess hygroscopicity by Karl Fischer titration. Store in desiccated, amber vials at room temperature to minimize hydrolysis of the Xan group .
Advanced Research Questions
Q. How can contradictions in reported this compound solubility data be resolved?
- Methodology : Systematically test solubility in aprotic (DMF, DMSO) vs. protic (MeOH, H₂O) solvents using UV-Vis spectroscopy or gravimetric analysis. Apply Hansen solubility parameters to model interactions. Address discrepancies by standardizing temperature and agitation protocols .
Q. What computational methods predict the reactivity of this compound in solid-phase peptide synthesis (SPPS)?
- Methodology : Use molecular dynamics (MD) simulations to model steric effects during coupling. Calculate Fukui indices (DFT) to identify nucleophilic/electrophilic sites. Validate predictions via SPPS trials with varying resin types (e.g., Wang vs. Rink amide) and coupling reagents (HATU vs. DIC) .
Q. How can side reactions (e.g., xanthyl group migration) be minimized during this compound incorporation into peptides?
- Methodology : Monitor side products via LC-MS and MALDI-TOF. Optimize deprotection conditions (e.g., TFA concentration, scavengers like triisopropylsilane). Compare kinetic data under microwave-assisted vs. conventional heating .
Q. What statistical approaches are suitable for analyzing variability in this compound crystallization outcomes?
- Methodology : Apply multivariate regression to correlate crystal morphology (via SEM/XRD) with solvent polarity and cooling rates. Use ANOVA to assess batch-to-batch variability in enantiomeric purity .
Methodological Considerations
- Data Presentation : Include raw spectroscopic data in appendices, with processed results (e.g., integration ratios, coupling constants) in the main text. Use tables to compare melting points, Rf values, and retention times across studies .
- Error Analysis : Quantify uncertainties in HPLC peak integration (±2–5%) and NMR chemical shift assignments (±0.01 ppm). Report confidence intervals for yield calculations .
- Literature Gaps : Prioritize studies addressing xanthyl group instability in long-term storage or under photolytic conditions, as existing data are limited .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
